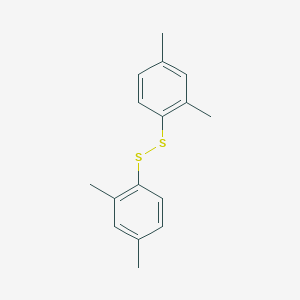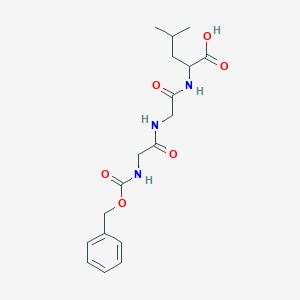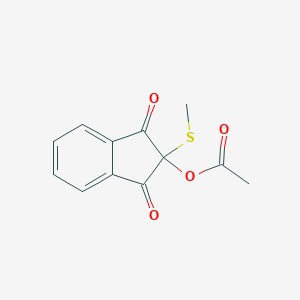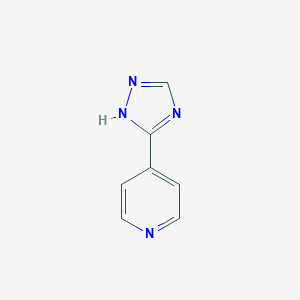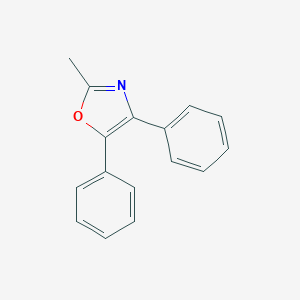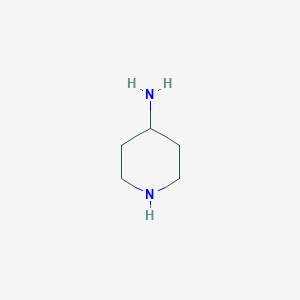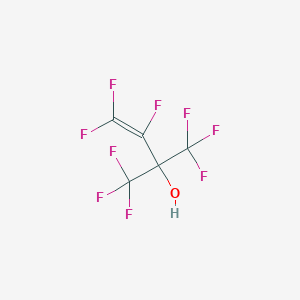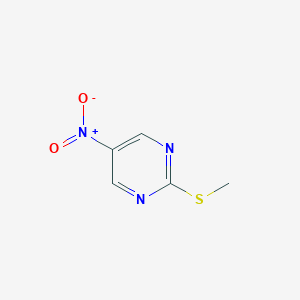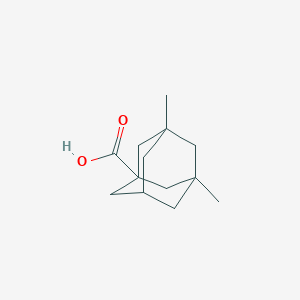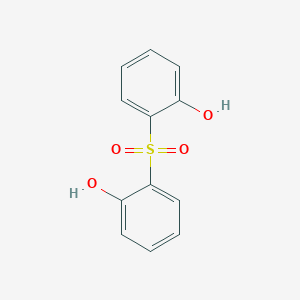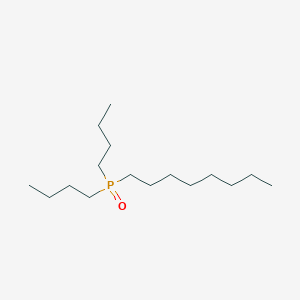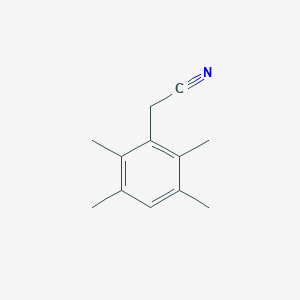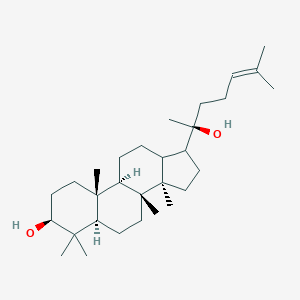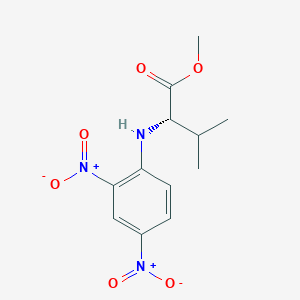
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate, also known as DNMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DNMBP is a synthetic compound that is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body.
作用机制
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is a competitive antagonist of the glycine receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. By blocking the glycine receptor, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate inhibits the transmission of nerve impulses, leading to a decrease in neuronal activity.
生化和生理效应
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to induce muscle relaxation, reduce anxiety, and produce anticonvulsant effects. It has also been shown to have analgesic and anesthetic properties.
实验室实验的优点和局限性
One of the main advantages of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in lab experiments is its high selectivity for the glycine receptor. This allows researchers to study the effects of specific drugs on this receptor without interference from other receptors. However, one limitation of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is its relatively short half-life, which can make it difficult to study the long-term effects of drugs on the glycine receptor.
未来方向
There are a number of future directions for research involving methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate. One area of interest is the development of new drugs that target the glycine receptor for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the role of the glycine receptor in the development of addiction and the potential use of methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in the treatment of addiction. Additionally, there is ongoing research into the synthesis of new compounds that are similar to methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate but with improved pharmacological properties.
合成方法
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is synthesized through a multistep process involving the reaction of 2,4-dinitroaniline with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then esterified with methanol to produce the final product, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate.
科学研究应用
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body. It is commonly used in the development and testing of new drugs, particularly those that target the central nervous system. methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is also used in the study of receptor-ligand interactions and the screening of potential drug candidates.
属性
CAS 编号 |
10420-77-6 |
|---|---|
产品名称 |
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate |
分子式 |
C12H15N3O6 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate |
InChI |
InChI=1S/C12H15N3O6/c1-7(2)11(12(16)21-3)13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-7,11,13H,1-3H3/t11-/m0/s1 |
InChI 键 |
ZVKSDKYSSSCFQF-NSHDSACASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
N-(2,4-Dinitrophenyl)-L-valine methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



